5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

Antibacterial MIC Staphylococcus aureus

Researchers requiring a pure, ready-to-derivatize isoxazole scaffold often face limited availability of the 4-hydrazide variant. 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide (CAS 18336-75-9) fills this gap as a high-purity building block with a reactive hydrazide handle. • Antibacterial Hit: Demonstrated MIC of 0.50 µg/mL against S. aureus, ready for hit-to-lead SAR optimization. • Hydrazide Synthon: Enables controlled derivatization-conjugation to yield antiplatelet leads (IC50 data available for derivative 4a). • Balanced Physicochemistry: LogD 1.12, Lipinski compliant; suitable for oral bioavailability programs. • Supply Assurance: Standardized ≥95% purity; shipped ambient under non-hazardous classification.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 18336-75-9
Cat. No. B102486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-4-isoxazolecarbohydrazide
CAS18336-75-9
Synonyms5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN
InChIInChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15)
InChIKeyNVDQWXGHTJREBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide: Core Chemical Profile


5-Methyl-3-phenyl-4-isoxazolecarbohydrazide (CAS 18336-75-9) is a heterocyclic building block consisting of a 5-methyl-3-phenylisoxazole core with a reactive hydrazide moiety at the 4-position . As a member of the 3,4,5-trisubstituted isoxazole class, its specific substitution pattern and functional group positioning confer distinct chemical reactivity and physicochemical properties that differentiate it from other in-class isoxazole analogs, making it a versatile scaffold for constructing focused compound libraries and targeted covalent probes [1]. Its availability as a pure synthon enables controlled derivatization at the hydrazide group, a feature not easily achieved with its carboxylic acid or ester analogs .

Unique 3-phenyl-5-methyl substitution pattern for distinct reactivity
Reactive hydrazide handle for controlled derivatization
Pure synthon enables focused library and covalent probe construction

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide: Irreplaceability vs. Analogs


Generic substitution of isoxazole derivatives is not feasible for precision-driven research and development due to the critical role of specific substitution patterns in determining biological activity and chemical reactivity [1]. The presence and position of the phenyl and methyl groups on the isoxazole core, along with the reactive hydrazide functionality at the 4-position, are not interchangeable with analogs bearing different substituents (e.g., amino, dichlorophenyl) or functional groups (e.g., carboxylic acid, ester) [2]. Such structural variations profoundly impact hydrogen-bonding capacity, target binding, and metabolic stability, as demonstrated by structure-activity relationship (SAR) studies showing that even minor modifications to the phenyl or isoxazole moieties can significantly alter antimicrobial potency [3]. The specific evidence below quantifies these differential properties, confirming that 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide possesses a unique profile essential for specific research applications.

3-Phenyl group may not be interchangeable with amino or dichlorophenyl analogs; reactivity and target binding can shift.
Hydrazide functionality is not equivalent to carboxylic acid or ester; hydrogen-bonding and synthetic outcomes may differ.
Substitution pattern changes may alter antimicrobial SAR profiles; class-level evidence limits direct analog substitution.

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide: Comparative Evidence Guide


Antibacterial Potency Against S. aureus and P. aeruginosa

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide demonstrates potent antibacterial activity against key pathogenic strains. It exhibits a Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL against Staphylococcus aureus, a common Gram-positive pathogen . This level of potency is comparable to that of its closely related analog, 5-amino-3-methylisoxazole-4-carbohydrazide, which has a reported MIC of 15 µg/mL against a reference bacterial strain, indicating a 30-fold difference in potency in favor of the 5-methyl-3-phenyl derivative [1]. While the data are from different studies, the consistent assay methodology (broth microdilution for MIC determination) allows for a cross-study comparison that highlights the significant impact of the 3-phenyl substitution on antibacterial efficacy.

Antibacterial MIC
Cross-study comparable
Target MIC: 0.50 µg/mL (S. aureus) vs. analog MIC: 15 µg/mL (30-fold lower MIC)
Supports antimicrobial screening context; phenyl substitution may enhance potency.
Data from different studies; cross-study comparison requires validation.
Antibacterial MIC Staphylococcus aureus Pseudomonas aeruginosa

Derivatization for Antiplatelet Activity

The hydrazide group of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide serves as a critical attachment point for generating derivatives with significantly improved pharmacological profiles. For example, the derivative 4a, which is formed by conjugating a 4-methoxybenzenesulfonohydrazide group to the 5-methyl-3-phenylisoxazole-4-carbonyl scaffold, demonstrates potent platelet protective activity [1]. In vitro, derivative 4a dose-dependently inhibited collagen-induced platelet aggregation, a key process in thrombosis [1]. Furthermore, it significantly ameliorated oxidative stress-induced platelet apoptosis by restoring multiple apoptotic markers, including reactive oxygen species (ROS) content, cytosolic Ca(2+) levels, and mitochondrial membrane depolarization [1]. This contrasts with the parent hydrazide, which serves primarily as a building block and lacks this specific, potent antiplatelet profile.

Derivatization Outcome
Class-level inference
Derivative 4a inhibits collagen-induced platelet aggregation and reduces ROS-induced apoptosis markers.
Supports derivatization-based platelet research; parent is a synthetic intermediate only.
Functional gain observed in vitro; requires further SAR exploration.
Derivatization Antiplatelet Oxidative Stress Thrombocytopenia

Lipophilicity and Drug-Likeness Profile

The compound exhibits favorable physicochemical properties for drug development. Its calculated LogD at physiological pH (pH 7.4) is 1.12, indicating a balanced lipophilicity profile that is conducive to both membrane permeability and aqueous solubility [1]. Furthermore, it fully complies with Lipinski's Rule of Five, a key set of guidelines for predicting oral bioavailability [1]. This profile is distinct from that of its carboxylic acid analog, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which has a lower molecular weight and different hydrogen-bonding capacity due to the carboxylic acid group, leading to altered permeability and solubility characteristics.

Physicochemical Profile
Computational
LogD (pH 7.4) = 1.12; Lipinski Rule of Five: compliant.
Supports oral bioavailability property screening; distinct from carboxylic acid analog.
Predicted property; experimental validation recommended.
Physicochemical Properties LogD Lipinski's Rule of Five Drug-likeness

Reactivity vs. Amino and Dichlorophenyl Analogs

The 3-phenyl substituent on the isoxazole core of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is a key differentiator from other commonly used isoxazole building blocks. For example, the 5-amino analog (5-amino-3-methylisoxazole-4-carbohydrazide) and the 3-(2,6-dichlorophenyl) analog possess distinct electronic and steric properties [1]. The electron-donating amino group or the bulky, electron-withdrawing dichlorophenyl group will alter the reactivity of the hydrazide moiety and the isoxazole ring, affecting yields and outcomes in subsequent synthetic steps like condensation or cyclization reactions. This makes the 3-phenyl derivative a unique reagent for exploring chemical space not accessible with these other analogs.

Reactivity Comparison
Class-level
3-Phenyl group imparts distinct electronic/steric properties vs. amino or dichlorophenyl analogs.
Substitution pattern may alter synthetic outcomes and SAR interpretation.
Qualitative reactivity context; verify in specific reaction conditions.
Structure-Activity Relationship Chemical Reactivity Isoxazole Core Functional Group

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide: Research & Industrial Applications


Antibacterial Drug Discovery & SAR Studies

This compound is ideally suited as a core scaffold in antibacterial drug discovery programs, particularly those targeting Gram-positive pathogens like Staphylococcus aureus. Its demonstrated MIC of 0.50 µg/mL provides a quantifiably potent starting point for hit-to-lead optimization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) around the phenyl and hydrazide moieties to further improve potency and selectivity [1]. Its favorable physicochemical profile (LogD 1.12, Lipinski compliant) also supports its use in developing orally bioavailable antibacterial agents [2].

Synthesis of Antiplatelet Isoxazole Libraries

The hydrazide functionality serves as a versatile handle for generating focused libraries of 3,4,5-trisubstituted isoxazole derivatives. As evidenced by the activity of derivative 4a, conjugation to this scaffold can yield potent inhibitors of platelet aggregation and oxidative stress-induced apoptosis [3]. This makes the compound a key intermediate for synthesizing and screening novel antiplatelet agents for treating thrombosis, thrombocytopenia, and other cardiovascular complications.

Phenylisoxazole-Based Chemical Probes

For chemical biology applications, the unique substitution pattern of this compound (3-phenyl, 5-methyl) offers a distinct chemical space compared to other isoxazole analogs like the 5-amino or 3-dichlorophenyl derivatives [4]. Researchers can utilize the reactive hydrazide group to covalently attach various functional tags (e.g., fluorophores, biotin, photoaffinity labels) to create custom chemical probes for target identification and mechanism-of-action studies in areas like inflammation, cancer, or infectious disease.

Agrochemical Lead Discovery

Given the established role of isoxazole moieties in agrochemicals as pharmacophores essential for biological activity , this specific hydrazide derivative is a valuable building block for synthesizing novel fungicides, herbicides, or insecticides. Its balanced lipophilicity (LogD 1.12) is particularly advantageous for designing compounds with good foliar uptake and translocation properties within plants [2].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Antimicrobial potency context
MIC and structure-activity relationship endpoints
Antiplatelet library synthesis
Derivatizable hydrazide scaffold
Platelet aggregation and apoptosis assay endpoints
Chemical probe development
Unique substitution pattern and reactive handle
Target identification and selectivity profiling
Agrochemical lead discovery
Balanced lipophilicity profile
Foliar uptake and translocation properties
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